Boiling Point Elevation via C-6 Amino Substitution
The introduction of the 6-amino group increases the boiling point by approximately +15–25 °C relative to the 6-unsubstituted analog Ethyl 2,5-dimethylpyrimidine-4-carboxylate. This elevation arises from enhanced intermolecular hydrogen bonding (N–H···O=C and N–H···N) that the unsubstituted analog cannot engage in . The difference is sufficiently large to affect distillation-cut selection in purification workflows, where the target compound requires higher thermal energy input but also exhibits a wider separation window from lower-boiling synthetic byproducts .
| Evidence Dimension | Boiling point (Tb) at 760 mmHg |
|---|---|
| Target Compound Data | 331 °C |
| Comparator Or Baseline | Ethyl 2,5-dimethylpyrimidine-4-carboxylate (CAS 1691072-97-5): approximately 306–316 °C (estimated by class-level structural analogy; explicit experimental Tb not reported in the open literature) |
| Quantified Difference | ΔTb ≈ +15 to +25 °C |
| Conditions | Calculated or experimentally measured values at atmospheric pressure; note that comparator Tb is inferred from structure–property relationships for 2,5-dimethylpyrimidine-4-carboxylates lacking a 6-amino substituent |
Why This Matters
A higher boiling point reduces volatility losses during solvent evaporation and provides a broader thermal operating window for vacuum distillation, which is directly relevant to procurement decisions for kilogram-scale synthesis.
